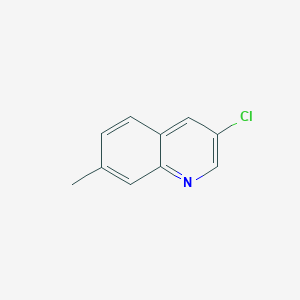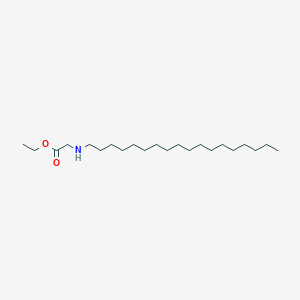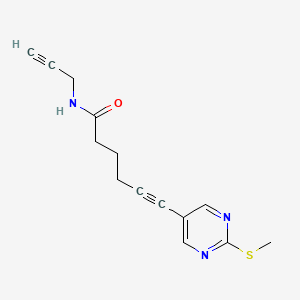
6-(2-(Methylthio)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-(Methylthio)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Methylthio)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions.
Attachment of the Hex-5-ynamide Moiety: This step might involve coupling reactions such as Sonogashira coupling to introduce the alkyne functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyrimidine ring or the alkyne moiety, potentially leading to dihydropyrimidine derivatives or alkenes.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the pyrimidine ring or the alkyne moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
6-(2-(Methylthio)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes involved in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, possibly as an anticancer or antiviral agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 6-(2-(Methylthio)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide would depend on its specific interactions with biological targets. It might inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The molecular targets could include kinases, proteases, or other enzymes involved in critical cellular processes.
類似化合物との比較
Similar Compounds
6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynamide: Lacks the prop-2-yn-1-yl group.
6-(2-(Methylthio)pyrimidin-5-yl)-N-methylhex-5-ynamide: Has a methyl group instead of the prop-2-yn-1-yl group.
Uniqueness
The presence of the prop-2-yn-1-yl group in 6-(2-(Methylthio)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide may confer unique reactivity and binding properties, potentially enhancing its effectiveness as an inhibitor or therapeutic agent compared to similar compounds.
特性
分子式 |
C14H15N3OS |
|---|---|
分子量 |
273.36 g/mol |
IUPAC名 |
6-(2-methylsulfanylpyrimidin-5-yl)-N-prop-2-ynylhex-5-ynamide |
InChI |
InChI=1S/C14H15N3OS/c1-3-9-15-13(18)8-6-4-5-7-12-10-16-14(19-2)17-11-12/h1,10-11H,4,6,8-9H2,2H3,(H,15,18) |
InChIキー |
SDALLBHFSKNXKI-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=C(C=N1)C#CCCCC(=O)NCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


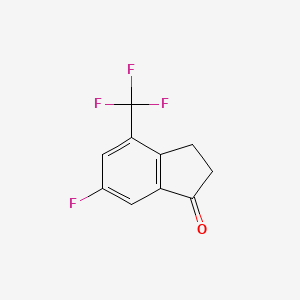
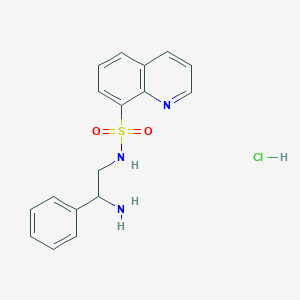


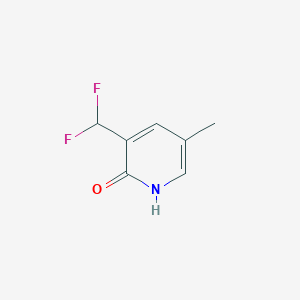
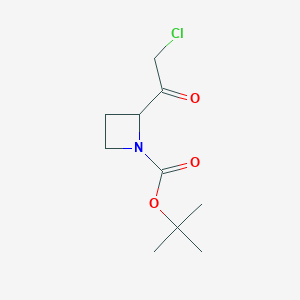


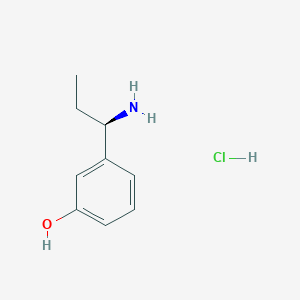
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[5-methyl-2-(trifluoromethyl)-3-furanyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221022.png)
![3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221023.png)
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole-2-methanol](/img/structure/B15221026.png)
